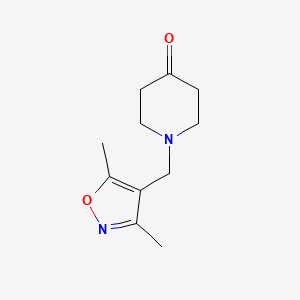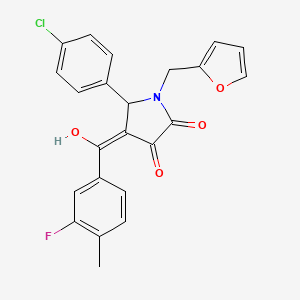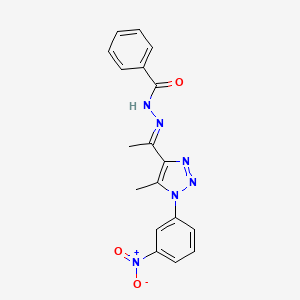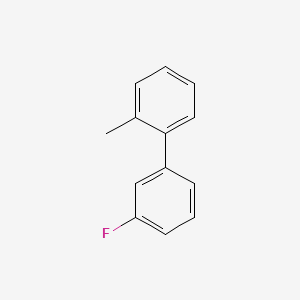
4-(5-Ethylfuran-3-yl)benzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Ethylfuran-3-yl)benzene-1,2-diamine is an organic compound characterized by a benzene ring substituted with an amino group and an ethylfuran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Ethylfuran-3-yl)benzene-1,2-diamine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of ethylfuran with a halogenated benzene-1,2-diamine under palladium catalysis. The reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent, often conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems for the precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(5-Ethylfuran-3-yl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups or other oxidized derivatives.
Reduction: The compound can be reduced to form different amines or amides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution reactions may involve strong nucleophiles like hydroxide (OH⁻).
Major Products Formed:
Oxidation: Nitro derivatives, hydroxyl derivatives.
Reduction: Amides, secondary amines.
Substitution: Brominated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 4-(5-Ethylfuran-3-yl)benzene-1,2-diamine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural similarity to biologically active molecules allows it to be used as a probe in biochemical assays.
Medicine: In medicinal chemistry, this compound may serve as a precursor for the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism by which 4-(5-Ethylfuran-3-yl)benzene-1,2-diamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The molecular targets and pathways involved can vary widely, depending on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-(5-Methylfuran-3-yl)benzene-1,2-diamine: Similar structure with a methyl group instead of an ethyl group.
4-(5-Propylfuran-3-yl)benzene-1,2-diamine: Similar structure with a propyl group instead of an ethyl group.
4-(5-Butylfuran-3-yl)benzene-1,2-diamine: Similar structure with a butyl group instead of an ethyl group.
Uniqueness: 4-(5-Ethylfuran-3-yl)benzene-1,2-diamine stands out due to its specific ethyl group, which influences its reactivity and biological activity
Propriétés
Formule moléculaire |
C12H14N2O |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
4-(5-ethylfuran-3-yl)benzene-1,2-diamine |
InChI |
InChI=1S/C12H14N2O/c1-2-10-5-9(7-15-10)8-3-4-11(13)12(14)6-8/h3-7H,2,13-14H2,1H3 |
Clé InChI |
WJPKKYQDBMYBBC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CO1)C2=CC(=C(C=C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



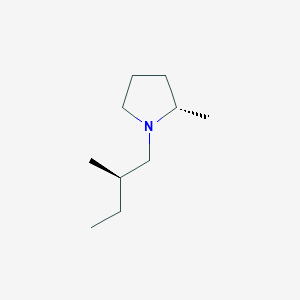
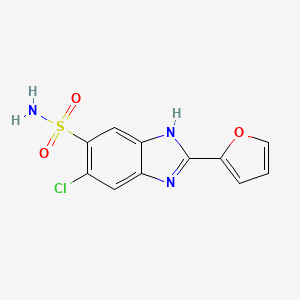
![5-fluoro-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole](/img/structure/B15207467.png)
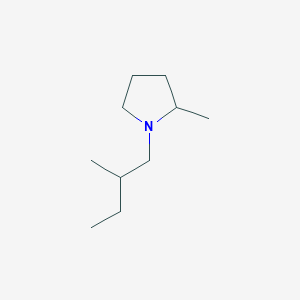
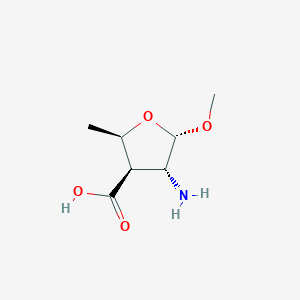
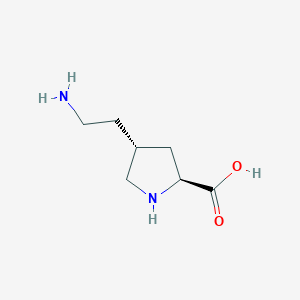

![4,6-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazol-3-amine](/img/structure/B15207492.png)
